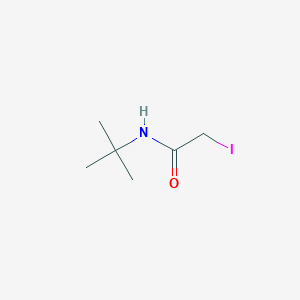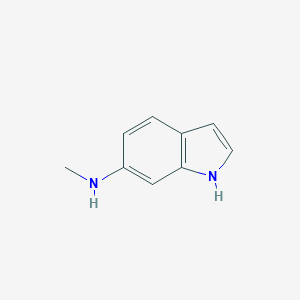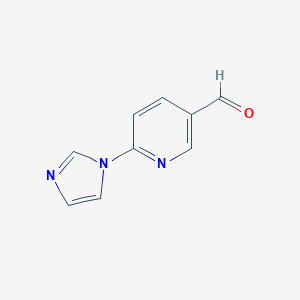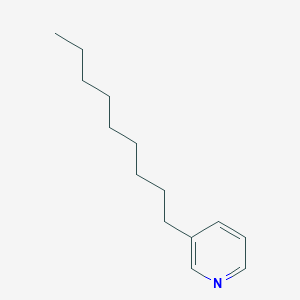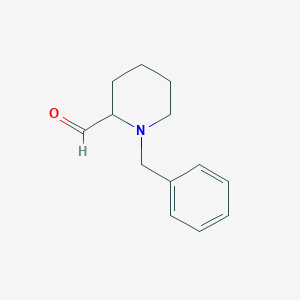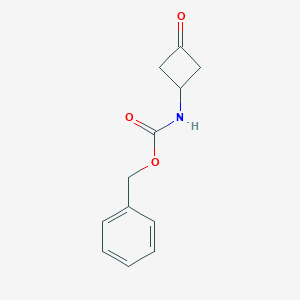
1,4,7,10-四苄基-1,4,7,10-四氮杂环十二烷
描述
1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane is a macrocyclic ligand . It is a tetrabenzylated derivative of cyclam . In its solid state, it behaves as a fluoride receptor .
Synthesis Analysis
1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane can be synthesized through improved routes . The product is obtained by crystallization after the reaction mixture is alkalized .Molecular Structure Analysis
The molecular structure of 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane is C36H44N4 . It is structurally simple, symmetrical, and polyfunctional .Chemical Reactions Analysis
The four benzyl groups of 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane provide strong adsorption capacity for polycyclic aromatic hydrocarbons (PAHs) due to their π–π stacking interaction .Physical And Chemical Properties Analysis
The boiling point of 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane is 639.2±50.0 C at 760 mmHg and its melting point is 140-142 C . It has a molecular weight of 532.77 .科学研究应用
生物医学成像
1,4,7,10-四苄基-1,4,7,10-四氮杂环十二烷,也称为DOTA,对诊断成像领域产生了重大影响 . 它是医学诊断中唯一一种显著影响所有主要成像方式的金属螯合剂 . 这些包括磁共振成像 (MR)、正电子发射断层扫描 (PET)、单光子发射计算机断层扫描 (SPECT) 和荧光成像 .
金属离子的多功能性
DOTA的多功能性在于它能够与多种金属离子形成络合物 . 这种多功能性推动了对DOTA化学以及该大环的取代基侧臂修饰的研究,以创建功能性、靶向性和双模态成像剂 .
与镧系元素的使用
DOTA的主要用途是与镧系元素系列的金属 . 这些包括用于MRI的钆、用于荧光的铕和铽,以及用于近红外成像的钕 .
与肽的偶联
DOTA易于与肽偶联,这催生了在PET、SPECT和放射治疗领域可见的靶向成像剂 . 这些方式使用与DOTA形成络合物的多种放射性金属,例如用于临床PET扫描的64Cu和68Ga,以及用于SPECT和放射治疗的111In和90Y .
工业规模生产
作用机制
Target of Action
1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane is a tetrabenzylated derivative of cyclam . It primarily targets fluoride ions, behaving as a fluoride receptor in its solid state .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane. Factors such as temperature, pH, and the presence of other ions could potentially affect its ability to act as a fluoride receptor. It is stored under nitrogen and protected from light to maintain its stability .
安全和危害
When handling 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
未来方向
The versatility of 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane and its derivatives, such as DOTA, has driven research into the chemistry of these compounds and the modification of the substituent pendant arms of this macrocycle to create functional, targeted, and dual-modal imaging agents . This has significant implications for the field of diagnostic imaging .
属性
IUPAC Name |
1,4,7,10-tetrabenzyl-1,4,7,10-tetrazacyclododecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H44N4/c1-5-13-33(14-6-1)29-37-21-23-38(30-34-15-7-2-8-16-34)25-27-40(32-36-19-11-4-12-20-36)28-26-39(24-22-37)31-35-17-9-3-10-18-35/h1-20H,21-32H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXOJKUWHCFFUCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(CCN(CCN1CC2=CC=CC=C2)CC3=CC=CC=C3)CC4=CC=CC=C4)CC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H44N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30330261 | |
| Record name | 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30330261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
532.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18084-64-5 | |
| Record name | 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18084-64-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30330261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane interact with metal ions, and what are the structural implications?
A1: 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane (TBCD) acts as a macrocyclic ligand, meaning it can bind to metal ions through its four nitrogen atoms. [, ] This forms a stable complex with a cavity size suitable for accommodating various transition metals. The benzyl groups on the TBCD structure can influence the geometry of the resulting complex, leading to distortions from ideal geometries like square planar or tetrahedral. [, ] For example, in a study involving a Co(II) complex, TBCD coordinated to the metal center in a tetradentate fashion, resulting in a distorted square pyramidal geometry. []
Q2: What spectroscopic techniques are commonly used to characterize complexes containing 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane?
A2: Several spectroscopic techniques are employed to characterize TBCD-containing complexes. X-ray crystallography can reveal the solid-state structure, including bond lengths and angles. [, ] Electron paramagnetic resonance (EPR) spectroscopy provides information about the electronic structure and coordination environment of paramagnetic metal centers. [] Resonance Raman (rRaman) spectroscopy can identify specific functional groups, such as metal-oxo bonds, within the complex. [] Additionally, X-ray absorption spectroscopy (XAS) techniques, including Extended X-ray Absorption Fine Structure (EXAFS), can probe the local coordination environment and oxidation state of the metal center. []
Q3: Has 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane been utilized in material science applications?
A3: Yes, TBCD's ability to strongly bind to metal ions makes it valuable in material science. For instance, it has been successfully incorporated into magnetic nanoparticles. [] Specifically, TBCD-modified Fe3O4 nanoparticles were developed for magnetic solid-phase extraction (MSPE) of polycyclic aromatic hydrocarbons (PAHs) from environmental water samples. [] The benzyl groups of TBCD facilitated strong π-π stacking interactions with the PAHs, enabling efficient and selective extraction. []
Q4: Have there been any computational studies on 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane-containing complexes?
A4: Yes, Density Functional Theory (DFT) calculations have been employed to develop structural models and understand the electronic properties of TBCD-containing complexes. [] For example, DFT calculations were used to elucidate the hydrogen bonding interactions and the resulting polarization of Co-oxo bonds in a Co(IV)-oxo complex with a protonated TBCD ligand. [] These calculations provided insights into the complex's reactivity in hydrogen and oxygen atom transfer reactions. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



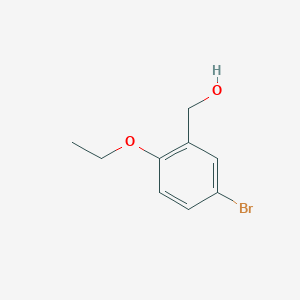
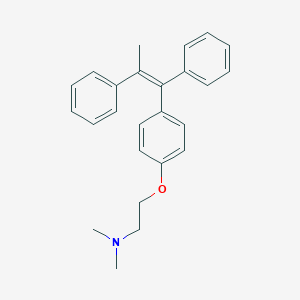
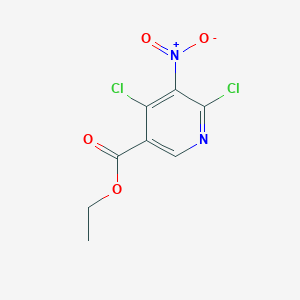
![Cyclopentanecarboxylic acid, 1,2,2-trimethyl-3-[[(4-methylphenyl)amino]carbonyl]-](/img/structure/B173310.png)
